2-Lysophosphatidylcholine

描述

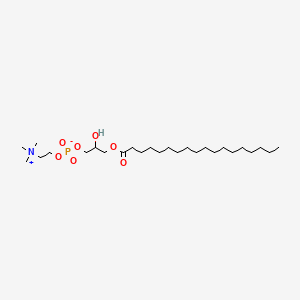

2-Lysophosphatidylcholine, also known as this compound, is a useful research compound. Its molecular formula is C26H54NO7P and its molecular weight is 523.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Role in Allergic Diseases

Research indicates that lysophosphatidylcholine is involved in the pathogenesis of allergic airway diseases, such as asthma. A study demonstrated that the levels of lysophosphatidylcholine increase in the bronchoalveolar lavage fluid of patients with asthma and rhinitis. In a mouse model, the administration of 2-LPC led to airway hyperresponsiveness and increased secretion of Th2 cytokines (IL-4 and IL-5), highlighting its role in allergic inflammation. The use of a phospholipase A2 inhibitor reduced these responses, suggesting that lysophosphatidylcholine mediates allergic reactions through specific immune pathways .

Enhancing Lipid Absorption

2-LPC has been shown to significantly enhance the absorption of lipids in the intestine. A study found that when combined with lipid micelles, lysophosphatidylcholine doubled the absorption rates of oleic acid and cholesterol, leading to increased secretion of triglyceride-rich lipoproteins. This property makes 2-LPC a candidate for improving nutrient absorption in clinical nutrition and dietary supplements .

Cancer Research

In colorectal cancer, lysophosphatidylcholine acyltransferase 2 (LPCAT2) has been identified as a critical enzyme that supports lipid droplet accumulation in cancer cells. This accumulation is associated with chemotherapy resistance, as it impairs apoptotic signaling pathways and reduces immune cell infiltration into tumors. Targeting LPCAT2 could restore sensitivity to chemotherapy agents like 5-fluorouracil and oxaliplatin, making it a potential therapeutic target in cancer treatment .

Neuroprotection and Brain Health

The neuroprotective effects of 2-LPC have been explored, particularly concerning brain health and development. Studies suggest that 2-LPC facilitates the transport of essential fatty acids like DHA across the blood-brain barrier, which is crucial for neuronal growth and function. Furthermore, formulations containing 2-LPC have shown promise in experimental models of stroke, indicating their potential application in neuroprotective therapies .

Biomarker Potential

Lysophosphatidylcholine species have been investigated as biomarkers for various conditions, including ischemic stroke. Specific LPC species have shown prognostic potential, suggesting that measuring their levels could aid in diagnosing and monitoring disease progression .

Industrial Applications

In industrial settings, lysophosphatidylcholine is utilized for its emulsifying properties in food processing and pharmaceuticals. For instance, it is used to enhance the stability and bioavailability of lipid-based formulations, which can improve drug delivery systems . Additionally, enzymes producing lysophosphatidylcholine are employed in the degumming process of vegetable oils to increase yield during oil extraction .

Case Studies Overview

属性

IUPAC Name |

(2-hydroxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNKQIMGVNPMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938413 | |

| Record name | 2-Hydroxy-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17364-19-1, 5655-17-4 | |

| Record name | Stearoyl lysophosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearoyl alpha-lysolecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005655174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-(7-Hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。